molecular formula C13H14N2O2 B5782165 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No. B5782165
M. Wt: 230.26 g/mol
InChI Key: OWLRIHUHKJIHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of fungi by inhibiting the activity of fungal enzymes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione in lab experiments include its high purity, stability, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, HIV, and fungal infections. Another direction is to study its mechanism of action in more detail to understand how it interacts with specific receptors or enzymes in the body. Additionally, future research could focus on developing new synthetic methods for this compound to improve its yield and purity.

Scientific Research Applications

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. This compound has been shown to have anticancer, antiviral, and antifungal properties. It has also been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(14)17/h2-3,5-6,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLRIHUHKJIHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Synthesis routes and methods I

Procedure details

To (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazapine-5,11(10H,11aH)-dione (9.9 g, 45.8 mmol) in DMF (150 ml) at 0° C. was added NaH (2.0 g, 50.4 mmol). The mixture was warmed to room temperature and stirred for 1 h before methyl iodide (8.56 ml, 137 mmol) was added dropwise, After stirring for an additional 1 h, the mixture was dumped into water (1 l) and extracted with ethyl acetate (3×100 ml). The combined extracts were washed with water, dried over magnesium sulfate, filtered, and concentrated to a solid which was recrystallized from ethyl acetate-hexane (5.7 g, 54%), m.p. 118-120° C.
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Synthesis routes and methods II

Procedure details

N-Methyl isatoic anhydride (I) and L-proline (II) are reacted in a solvent such as ethanol or dimethyl sulfoxide at 25° to 200°C. for a period of 1 to 24 hours to produce the dextrorotatory isomer of 1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolo[2,1-c] [1,4]benzodiazepin-5,11(10H)-dione.
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Synthesis routes and methods III

Procedure details

A mixture of 12.3 g. of L-proline, 17.7 g. of N-methyl isatoic anhydride and 100 ml. of dimethyl sulfoxide is heated on a steam bath for 6 hours, cooled and then dilted with 250 ml. of water. The reaction mixture is extracted three times with benzene. The combined benzene layers are washed with water and concentrated to remove the solvent. The residue is recrystallized from ethyl acetate yielding the pure dextrorotatory isomer.
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Synthesis routes and methods IV

Procedure details

A mixture of 12.3 g. of L-proline, 17.7 g. of N-mthyl isatoic anhydride and 100 ml. of dimethyl sulfoxide is heated on a steam bath for 40 minutes. The mixture is cooled and diluted with 250 ml. of cold water. The precipitate is recovered by filtration, washed with water and then ether, air dried and then recrystallized from ethanol yielding the intermediate L-1-(N-methylanthrailoyl)proline, melting point 140°-142°C., [α]D25 -165°C. (1.1%, methanol).
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